(2S,5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one
Overview
Description
Ponicidin is a diterpenoid compound extensively found in the traditional Chinese herb Isodon adenolomus . It has been recognized for its diverse biological activities, including antibacterial, antitumor, and immunoregulatory functions . Ponicidin has shown potential in treating various cancers, such as leukemia, lung, and hepatocellular cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponicidin can be extracted from the Isodon adenolomus plant using various extraction techniques. The process typically involves solvent extraction followed by purification steps such as chromatography . The specific synthetic routes and reaction conditions for ponicidin are not widely documented, but it is generally obtained through natural extraction methods.
Industrial Production Methods: Industrial production of ponicidin involves large-scale cultivation of Isodon adenolomus and subsequent extraction and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of ponicidin .
Chemical Reactions Analysis
Types of Reactions: Ponicidin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ponicidin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ponicidin.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the ponicidin molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of ponicidin with altered biological activities. These derivatives can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Ponicidin has a wide range of scientific research applications:
Mechanism of Action
Ponicidin exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: Ponicidin induces apoptosis in cancer cells by activating caspase-3 and regulating the expression of B-cell lymphoma-2 and Bax proteins.
Immunoregulatory and Anti-inflammatory Functions: Ponicidin modulates the immune response and reduces inflammation by affecting various cytokines and signaling pathways.
Comparison with Similar Compounds
Ponicidin is unique among diterpenoid compounds due to its diverse biological activities and potential therapeutic applications. Similar compounds include:
Oridonin: Another diterpenoid with antitumor and antibacterial properties.
Rosmarinic Acid: Known for its antioxidant and anti-inflammatory effects.
Ponicidin stands out due to its broad spectrum of biological activities and its potential in treating various diseases, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S,5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16-,18?,19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDRHNMTIXZNY-AMOJAPPFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](C23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CC[C@H]([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318681 | |
Record name | Ponicidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52617-37-5 | |
Record name | Ponicidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52617-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ponicidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponicidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52617-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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